N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC20402035
Molecular Formula: C10H12BrN3S
Molecular Weight: 286.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrN3S |
|---|---|
| Molecular Weight | 286.19 g/mol |
| IUPAC Name | N-[1-(5-bromothiophen-2-yl)ethyl]-1-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C10H12BrN3S/c1-7(8-3-4-9(11)15-8)12-10-5-6-14(2)13-10/h3-7H,1-2H3,(H,12,13) |
| Standard InChI Key | JAVCPAYWPUHMGJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(S1)Br)NC2=NN(C=C2)C |
Introduction
Structural Characteristics
The compound’s molecular architecture combines a 1-methylpyrazole ring with a 5-bromothiophene moiety connected through an ethylamine linker. Key structural features include:
-
Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, methylated at the 1-position to enhance stability and modulate electronic properties.
-
Thiophene Moiety: A sulfur-containing heterocycle brominated at the 5-position, introducing steric bulk and electronic effects that influence reactivity.
-
Ethylamine Bridge: A two-carbon chain linking the pyrazole and thiophene groups, providing conformational flexibility for potential molecular interactions.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₀H₁₂BrN₃S |
| Molecular Weight | 286.19 g/mol |
| Key Functional Groups | Bromothiophene, Pyrazole, Amine |
Synthesis and Manufacturing
The synthesis of N-[1-(5-Bromothiophen-2-yl)ethyl]-1-methyl-1H-pyrazol-3-amine involves multi-step protocols, with critical innovations documented in patent literature. A representative route, adapted from CN112079781A , proceeds as follows:
Synthesis of 5-Bromo-1-methyl-1H-pyrazol-3-amine
-
Condensation Reaction: Diethyl butynedioate reacts with methylhydrazine to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
-
Bromination: Treatment with tribromooxyphosphorus (POBr₃) replaces the hydroxyl group with bromine, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
-
Hydrolysis: Alkaline hydrolysis in ethanol removes the ethyl ester, producing 5-bromo-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Carbamate Formation: Reaction with dimethyl phosphoryl azide and tert-butanol generates tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate.
-
Deprotection: Trifluoroacetic acid (TFA) cleaves the tert-butoxycarbonyl (Boc) group, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine .
Coupling with 5-Bromothiophene Ethyl Derivative
Physicochemical Properties
The compound’s properties are shaped by its hybrid heterocyclic structure:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine and thiophene groups. Limited solubility in water.
-
Stability: Susceptible to photodegradation under UV light owing to the bromine-thiophene system. Storage under inert atmospheres is recommended.
-
Spectroscopic Signatures:
-
¹H NMR: Distinct signals for pyrazole protons (δ 7.2–7.5 ppm), thiophene protons (δ 6.8–7.1 ppm), and ethylamine methylene groups (δ 3.4–3.8 ppm).
-
IR: Stretching vibrations for N-H (3350 cm⁻¹), C-Br (600 cm⁻¹), and C-S (700 cm⁻¹).
-
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume